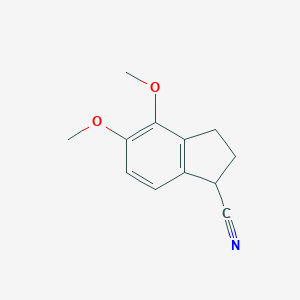
2-Chloro-5-(chloromethyl)pyrazine
Vue d'ensemble
Applications De Recherche Scientifique
Pharmaceutical Compound Synthesis
2-Chloro-5-(chloromethyl)pyrazine: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different nucleophiles allows for the construction of complex molecules that are essential in drug development, particularly in the creation of small molecule therapeutics .
Agrochemical Research
This compound is used in the development of new agrochemicals, including pesticides and herbicides. Its chloromethyl group can be utilized to form bonds with agronomically active moieties, leading to the creation of compounds that can protect crops from pests and diseases .
Material Science
In material science, 2-Chloro-5-(chloromethyl)pyrazine can be employed to modify the surface properties of materials. It can act as a linker molecule to attach functional groups to polymers or surfaces, enhancing their properties for specific applications .
Organic Light-Emitting Diodes (OLEDs)
The compound’s electronic properties make it a candidate for use in the development of OLEDs. By incorporating it into the molecular structure of an OLED, it can potentially improve the efficiency and lifespan of these devices .
Neonicotinoid Synthesis
It serves as a precursor in the synthesis of neonicotinoid compounds, which are a class of neuro-active insecticides chemically similar to nicotine. The chloromethyl group in 2-Chloro-5-(chloromethyl)pyrazine is crucial for forming the pyrazine ring present in neonicotinoids .
Chemical Research and Development
Researchers utilize 2-Chloro-5-(chloromethyl)pyrazine in chemical R&D for constructing diverse organic compounds. Its two chlorine atoms offer multiple points of reactivity, making it a valuable building block in organic synthesis .
Catalyst Design
In catalysis, this compound can be used to design novel catalysts. Its structure can be modified to create ligands that bind to metal centers, influencing the reactivity and selectivity of the catalytic system .
Bioconjugation Techniques
2-Chloro-5-(chloromethyl)pyrazine: is also applied in bioconjugation methods. It can be used to attach probes or drugs to biomolecules like proteins or antibodies, aiding in the targeted delivery of therapeutics or in diagnostic applications .
Mécanisme D'action
Target of Action
2-Chloro-5-(chloromethyl)pyrazine is an organic compound that is commonly used as an intermediate in organic synthesis . It is also used as a component in the formulation of pesticides . .
Mode of Action
As an intermediate in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of other compounds . In the context of pesticides, it may interact with biological targets to exert its effects .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
As an organic compound, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(chloromethyl)pyrazine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANOIXIDZPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618137 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105985-21-5 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















